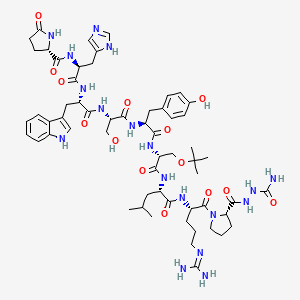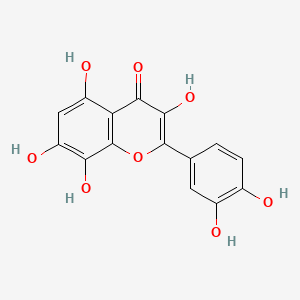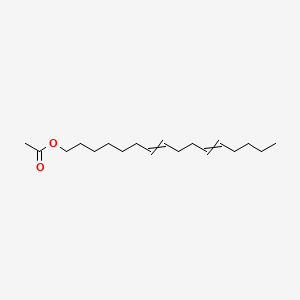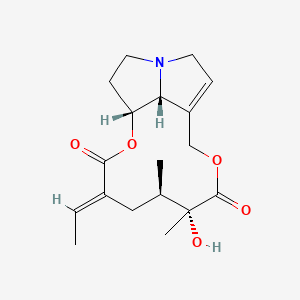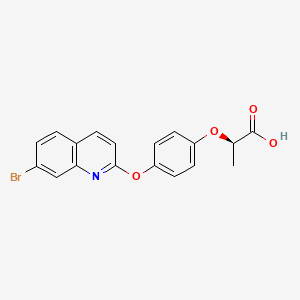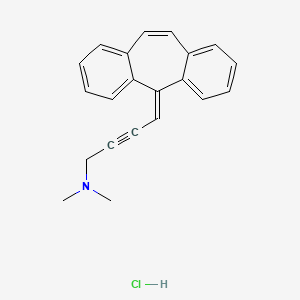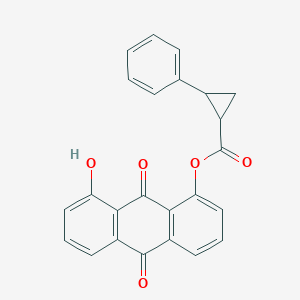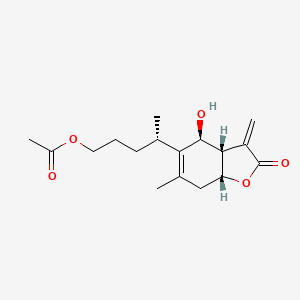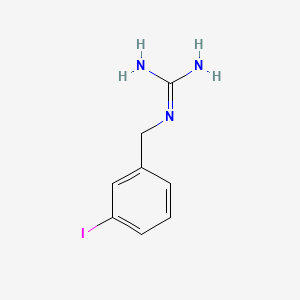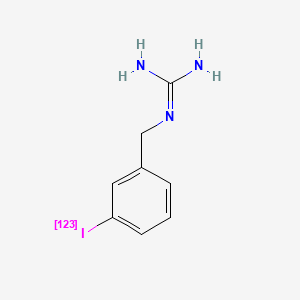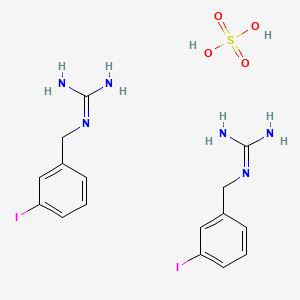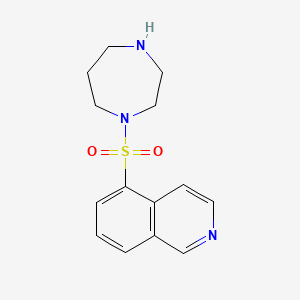
法舒地尔
概述
描述
Fasudil is an isoquinoline that is substituted by a (1,4-diazepan-1-yl)sulfonyl group at position 5 . It is a Rho-kinase inhibitor and its hydrochloride hydrate form is approved for the treatment of cerebral vasospasm and cerebral ischemia . It is also a potent vasodilator agent, antihypertensive agent, and protein kinase inhibitor .
Synthesis Analysis
The synthesis of Fasudil involves the use of methylene dichloride and saturated sodium bicarbonate aqueous solution . A more detailed synthesis process can be found in the patent .
Molecular Structure Analysis
Fasudil has a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol . Its structure includes a (1,4-diazepan-1-yl)sulfonyl group substituted at position 5 of the isoquinoline .
Chemical Reactions Analysis
Fasudil has been shown to inhibit the phosphorylation level of myosin regulatory light chain (p-MLC 20 or p-MLC2v), which can function as a transcription factor to promote the NADPH oxidase 2 (NOX2) expression in rat hearts subjected to ischemia/reperfusion (I/R) .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of Fasudil are not available in the retrieved data. For detailed information, a Certificate of Analysis (COA) can be referred to .
科学研究应用
Treatment of Subarachnoid Haemorrhage
Fasudil has been approved for the treatment of subarachnoid haemorrhage since 1995 . The intravenous (IV) formulation of Rho-kinase (ROCK) inhibitor fasudil has shown effectiveness in this application .
Neurodegenerative Diseases
Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . In these cases, long-term intravenous (IV) administration might not be suitable . Fasudil increases the activity of neural stem cells and mesenchymal stem cells, thus optimizing cell therapy .
Glaucoma Treatment
Fasudil hydrochloride, a selective ROCK inhibitor, has demonstrated promising outcomes in glaucoma treatment . It works by inhibiting the ROCK pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow .
Ocular Absorption
Research has been conducted to investigate the ocular absorption pathway of Fasudil hydrochloride and subsequently develop a nanoparticle-based delivery system for enhanced corneal absorption . The study revealed significantly higher Fasudil permeation through the sclera compared to the cornea .
Cancer Treatment
Fasudil has been shown to increase tumor cells sensitivity to chemotherapy as an adjunct treatment . This finding supports the further exploration of fasudil as a promising pharmaceutical adjunct to cancer treatment .
作用机制
Target of Action
Fasudil primarily targets Rho-associated protein kinases (ROCKs) . These kinases play a crucial role in various biological processes, including smooth muscle contraction, cell adhesion, and cell growth . Fasudil inhibits the function of ROCK1 and ROCK2 .
Mode of Action
Fasudil acts as a selective inhibitor of ROCKs . It inhibits ROCK-induced vasoconstriction by decreasing the activity of myosin light chain (MLC) phosphatase, thus enhancing vascular smooth muscle contraction . Fasudil also inhibits the function of Th1 and Th17 cells and M1 macrophages/microglia, while increasing the expression of regulatory T cells and M2 macrophages/microglia .
Biochemical Pathways
Fasudil affects several biochemical pathways. It promotes the proliferation and migration of endogenous neural stem cells (NSCs) and contributes to the shift of microglia into the M2 phenotype . Fasudil also inhibits the activation and aggregation of microglia and astrocytes, displays strong anti-inflammatory and antioxidant effects, induces more neurotrophic factor NT-3, and affects the dynamic homeostasis of NMDA and AMPA receptors .
Pharmacokinetics
Fasudil’s pharmacokinetic properties include its metabolites and elimination half-life. Its primary metabolite is Hydroxyfasudil . The elimination half-life of Fasudil is approximately 0.76 hours, while the active metabolite Hydroxyfasudil has a half-life of about 4.66 hours .
Result of Action
Fasudil exerts various molecular and cellular effects. It has been shown to restore cognitive function, restrain oxidative stress, and reduce neuronal apoptosis in the hippocampus, probably by inhibiting ROCK/MAPK and activating Nrf2 signaling pathways . Fasudil also promotes the apoptosis and inhibits the proliferation of hepatic stellate cells by decreasing α-SMA and TGF-β1 .
Action Environment
The action of Fasudil can be influenced by environmental factors. For instance, in animal models of myocardial ischemia/reperfusion (I/R) injury, Fasudil has shown cardioprotective function through multiple signaling pathways . It improves coronary vasodilation, inhibits apoptosis and oxidative stress, relieves inflammation, and reduces endoplasmic reticulum stress and metabolism .
安全和危害
未来方向
Fasudil has shown promising results in preclinical models, increasing motor neuron survival, inhibiting axonal degeneration, enhancing axonal regeneration, and modulating microglial function . It is believed to be at least equally effective as nimodipine for the prevention of cerebral vasospasm and subsequent ischemic injury in patients undergoing surgery for subarachnoid hemorrhage (SAH) . Therefore, Fasudil may be approved for other indications in the future .
属性
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
| Record name | Fasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fasudil | |
CAS RN |
103745-39-7 | |
| Record name | Fasudil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fasudil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasudil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FASUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fasudil primarily targets Rho-associated protein kinase (ROCK), specifically inhibiting both ROCK1 and ROCK2 isoforms. [, , , , , ]
A: Fasudil acts as a competitive inhibitor of ROCK, blocking the ATP binding site of the kinase domain, thus preventing the phosphorylation of downstream substrates. [, ]
ANone: ROCK inhibition by Fasudil leads to a variety of downstream effects including:
- Vasodilation: Fasudil promotes vasodilation by inhibiting ROCK-mediated phosphorylation of myosin light chain phosphatase (MLCP). This leads to increased MLCP activity, dephosphorylation of myosin light chain (MLC), and ultimately, smooth muscle relaxation. [, , , ]
- Anti-apoptotic Effects: Fasudil has been shown to exert anti-apoptotic effects by modulating the Bax/Bcl-2 ratio and reducing the expression of caspase-3. [, , ]
- Anti-inflammatory Effects: Studies indicate that Fasudil can decrease the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ]
- Neuroprotective Effects: Fasudil exhibits neuroprotective properties by inhibiting neuronal apoptosis, reducing glial scar formation, and potentially enhancing axonal regeneration. [, , , ]
A: Fasudil has a molecular formula of C14H17N3O2S·HCl and a molecular weight of 331.84 g/mol. []
A: While specific spectroscopic data is not provided in these papers, Fasudil's structure has been confirmed using various analytical techniques. [, ]
ANone: Fasudil has been investigated in various disease models and therapeutic contexts, including:
- Cerebral Vasospasm: Studies have demonstrated the effectiveness of Fasudil in reducing cerebral vasospasm after subarachnoid hemorrhage. [, , ]
- Pulmonary Arterial Hypertension: Fasudil has shown potential in preclinical models for treating pulmonary arterial hypertension by relaxing pulmonary artery smooth muscle cells. [, ]
- Acute Kidney Injury: Research suggests that Fasudil can protect against acute kidney injury induced by ischemia/reperfusion or rhabdomyolysis. [, ]
- Cancer: Fasudil has demonstrated anti-tumor effects in various cancer models, including ovarian cancer, head and neck squamous cell carcinoma, and oesophageal squamous cell carcinoma. [, , ]
A: Fasudil is not known to possess catalytic properties. Its primary mechanism of action is through competitive inhibition of the ROCK enzyme. []
ANone: While not explicitly detailed in these papers, computational methods like molecular docking and QSAR could be valuable for studying Fasudil's interaction with ROCK and exploring structural modifications for enhanced potency and selectivity.
A: One study explored the use of peptide-conjugated liposomes for targeted and localized delivery of Fasudil to the lungs for the treatment of pulmonary arterial hypertension. [] Further research is needed to develop optimal formulations that improve Fasudil's pharmacokinetic properties and enhance its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


